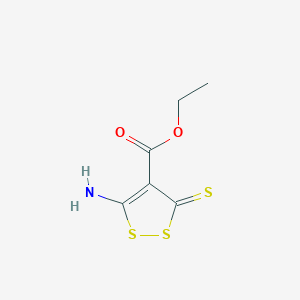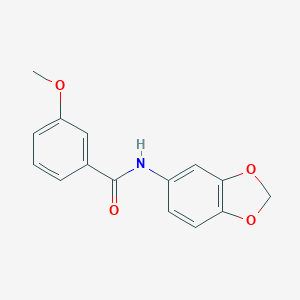
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is commonly referred to as ecstasy or Molly. Despite its popularity, MDMA is a highly controlled substance due to its potential for abuse and addiction. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By increasing the levels of these neurotransmitters, MDMA can produce feelings of euphoria, empathy, and relaxation.
Biochemische Und Physiologische Effekte
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the levels of neurotransmitters in the brain, MDMA can also cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous, especially when MDMA is used in high doses or in combination with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it is a highly controlled substance, which means that it can be used in a controlled environment without the risk of contamination or other external factors. However, MDMA also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health conditions, such as depression and anxiety. Another area of interest is the development of new synthesis methods for MDMA that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of MDMA use, especially in individuals who use the drug regularly or in high doses.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its potential for abuse and addiction, MDMA has also been the subject of scientific research for its potential therapeutic effects. While there are several advantages and limitations to using MDMA in lab experiments, there are also several future directions for research on the drug. As with any controlled substance, it is important to approach the use of MDMA with caution and to prioritize safety and ethical considerations.
Synthesemethoden
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then to MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of scientific research for its potential therapeutic effects. Studies have shown that MDMA can be effective in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential use in couples therapy and as an aid in psychotherapy.
Eigenschaften
CAS-Nummer |
5687-68-3 |
|---|---|
Produktname |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO4/c1-18-12-4-2-3-10(7-12)15(17)16-11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
NMFSAKGSFRGUPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



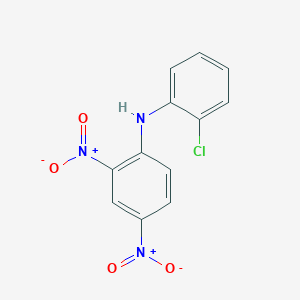
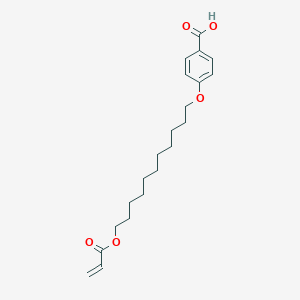
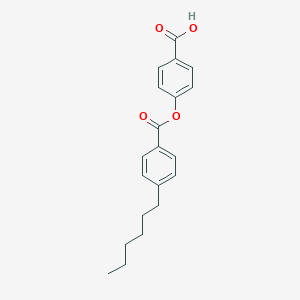
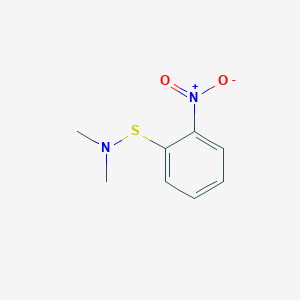
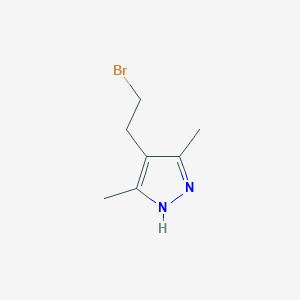
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
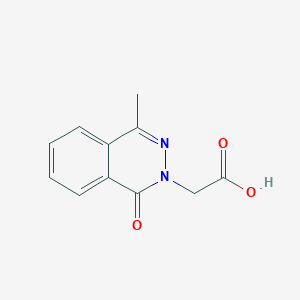
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
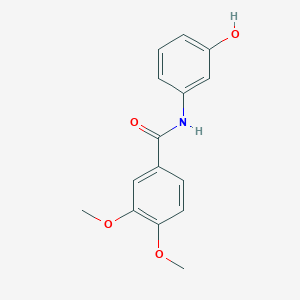
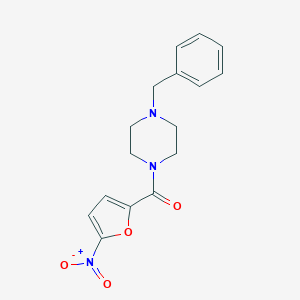
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
